molecular formula C4H9NO3 B12419415 L-Threonine-15N,d5

L-Threonine-15N,d5

Cat. No.: B12419415
M. Wt: 125.14 g/mol
InChI Key: AYFVYJQAPQTCCC-QOCGKAENSA-N
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Description

L-Threonine-15N,d5 is a labeled form of the amino acid L-Threonine, where the nitrogen atom is replaced with the isotope nitrogen-15 and five hydrogen atoms are replaced with deuterium. This compound is used primarily in scientific research due to its stable isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonine-15N,d5 can be synthesized through microbial fermentation, where microorganisms are cultured in a medium containing nitrogen-15 and deuterium-labeled substrates. The microorganisms incorporate these isotopes into the L-Threonine during their metabolic processes .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are optimized to produce high yields of L-Threonine with the desired isotopic labels. The fermentation broth is then processed to isolate and purify the labeled L-Threonine .

Chemical Reactions Analysis

Types of Reactions

L-Threonine-15N,d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Threonine-15N,d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of L-Threonine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the production of labeled compounds for research and development purposes

Mechanism of Action

L-Threonine-15N,d5 exerts its effects through its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the compound’s metabolic pathways and interactions within biological systems. The nitrogen-15 and deuterium labels provide unique signals in NMR spectroscopy, enabling detailed analysis of molecular structures and dynamics .

Comparison with Similar Compounds

L-Threonine-15N,d5 is unique due to its dual isotopic labeling with nitrogen-15 and deuterium. Similar compounds include:

These similar compounds are used in various research applications, but this compound offers the advantage of dual labeling, providing more detailed information in studies involving NMR spectroscopy and metabolic tracing .

Properties

Molecular Formula

C4H9NO3

Molecular Weight

125.14 g/mol

IUPAC Name

(2S,3R)-2-(15N)azanyl-2,3,4,4,4-pentadeuterio-3-hydroxybutanoic acid

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1D3,2D,3D,5+1

InChI Key

AYFVYJQAPQTCCC-QOCGKAENSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])O)[15NH2]

Canonical SMILES

CC(C(C(=O)O)N)O

Origin of Product

United States

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